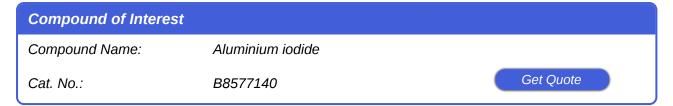


peer-reviewed literature on novel applications of aluminium iodide

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A Comparative Guide to Novel Applications of Aluminum Iodide

Aluminum iodide (AlI₃) is a versatile Lewis acid catalyst with emerging applications in organic synthesis and materials science.[1][2] Its strong electron-accepting nature makes it an effective catalyst for a variety of chemical transformations, often demonstrating superior performance compared to other Lewis acids.[3] This guide provides a comparative analysis of aluminum iodide in three novel applications: as a catalyst in the Morita-Baylis-Hillman reaction, as an electrolyte additive in lithium-sulfur batteries, and as a precursor for the chemical vapor deposition of aluminum nitride thin films.

Catalyst in the Morita-Baylis-Hillman (MBH) Reaction

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an α,β -unsaturated carbonyl compound and an aldehyde or ketone. Aluminum iodide has been shown to be a highly effective promoter for the synthesis of β -iodo MBH esters, particularly when using ketones as electrophiles, a transformation that is often challenging with other catalysts.[1]

Performance Comparison



Aluminum iodide demonstrates superior performance in the MBH reaction of ethyl propiolate with various ketones, leading to high yields and excellent Z-stereoselectivity of the resulting β -iodo esters. The following table compares the efficacy of aluminum iodide with other metal iodides in the reaction between ethyl propiolate and acetophenone.

Catalyst (Metal lodide)	Yield (%)	Z/E Selectivity
Aluminum Iodide (All₃)	95	>99:1
Titanium(IV) Iodide (TiI4)	82	>99:1
Tin(IV) lodide (SnI ₄)	75	>99:1
Lithium Iodide (LiI)	<10	-
Magnesium Iodide (MgI ₂)	<10	-
Data sourced from a study by Ryu et al.[1]		

Experimental Protocol: Synthesis of (Z)-ethyl 3-hydroxy-2-iodo-3,3-diphenylacrylate

This protocol describes the aluminum iodide-promoted MBH reaction between ethyl propiolate and benzophenone.

Materials:

- Aluminum iodide (All₃)
- · Ethyl propiolate
- Benzophenone
- Dichloromethane (CH2Cl2), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution



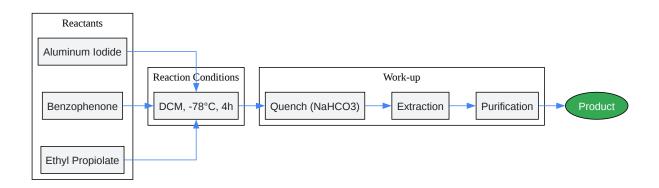
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware and stirring equipment

Procedure:

- A solution of ethyl propiolate (1.0 mmol) in anhydrous dichloromethane (2.0 mL) is cooled to
 -78 °C under a nitrogen atmosphere.
- To this solution, aluminum iodide (1.2 mmol) is added, and the mixture is stirred for 30 minutes at -78 °C.
- A solution of benzophenone (1.2 mmol) in anhydrous dichloromethane (1.0 mL) is then added dropwise to the reaction mixture.
- The reaction is stirred at -78 °C for 4 hours.
- The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
- The mixture is allowed to warm to room temperature and then extracted with dichloromethane.
- The combined organic layers are washed successively with saturated aqueous Na₂S₂O₃ solution and brine.
- The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired (Z)-ethyl 3-hydroxy-2-iodo-3,3-diphenylacrylate.[1]

Reaction Workflow





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Caption: Workflow for the All3-promoted Morita-Baylis-Hillman reaction.

Electrolyte Additive for Lithium-Sulfur Batteries

Lithium-sulfur (Li-S) batteries are a promising next-generation energy storage technology due to their high theoretical energy density. However, they suffer from issues like the polysulfide shuttle effect, which leads to capacity fading. Metal iodides, including aluminum iodide, have been investigated as electrolyte additives to mitigate this issue.[4]

Performance Comparison

The addition of metal iodides to the electrolyte can influence the battery's performance by affecting the viscosity of the electrolyte and the formation of a stable solid electrolyte interphase (SEI) on the lithium metal anode.[4] The table below summarizes the impact of different iodide additives on the initial discharge capacity and capacity retention of Li-S batteries.



Electrolyte Additive (0.1 M)	Initial Discharge Capacity (mAh g ⁻¹)	Capacity Retention after 100 cycles (%)
Aluminum Iodide (AlI₃)	~1050	~65
Lithium Iodide (Lil)	~1100	~70
Magnesium Iodide (MgI ₂)	~1000	~60
No Additive	~1200	~50

Data compiled from studies on metal iodide additives in Li-S batteries.[4][5][6]

Experimental Protocol: Li-S Battery Assembly and Testing

This protocol outlines the general procedure for preparing and testing Li-S coin cells with an aluminum iodide-containing electrolyte.

Materials:

- Sulfur/carbon composite cathode material
- · Lithium metal foil anode
- Celgard separator
- Electrolyte: 1 M lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in a 1:1 (v/v) mixture of 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME)
- Aluminum iodide (All3) additive
- Coin cell components (casings, spacers, springs)
- Argon-filled glovebox
- · Battery cycler

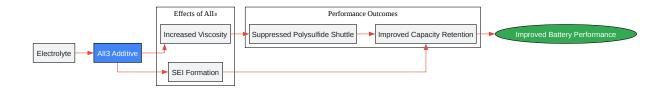


Procedure:

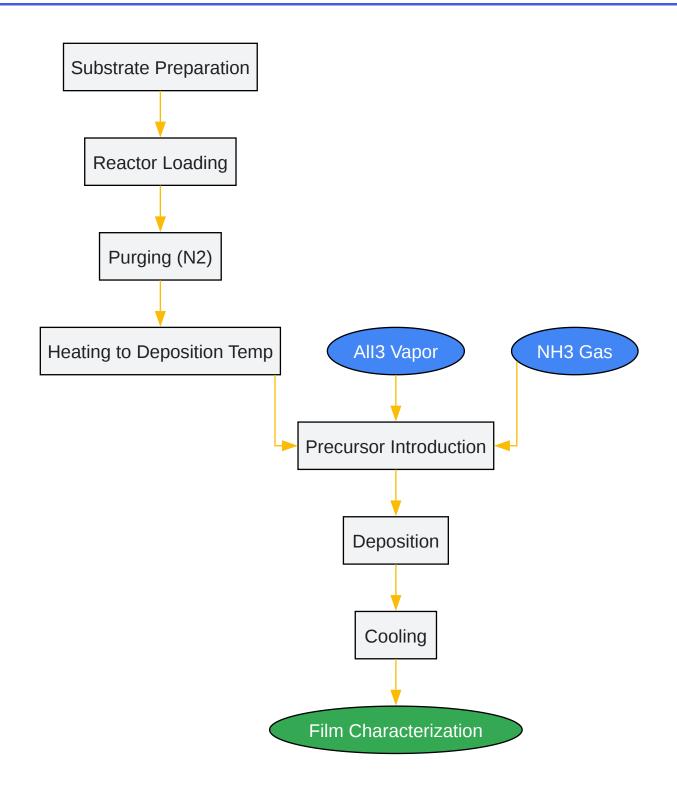
- The sulfur/carbon composite cathode is prepared by mixing sulfur, a conductive carbon material, and a binder in a suitable solvent, followed by coating onto an aluminum foil current collector and drying.
- The electrolyte with the additive is prepared by dissolving the desired amount of AlI₃ (e.g.,
 0.1 M) in the base electrolyte solution inside an argon-filled glovebox.
- CR2032-type coin cells are assembled in an argon-filled glovebox using the prepared sulfur/carbon cathode, a lithium metal foil anode, and a Celgard separator soaked in the All3-containing electrolyte.
- The assembled coin cells are allowed to rest for several hours to ensure complete wetting of the electrodes and separator.
- The electrochemical performance of the cells is evaluated by galvanostatic cycling at a constant C-rate (e.g., C/10) within a defined voltage window (e.g., 1.7-2.8 V) using a battery cycler.

Logical Relationship of All₃ Action in Li-S Batteries









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